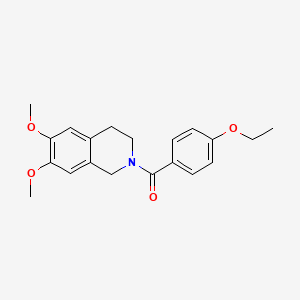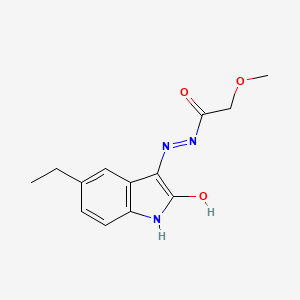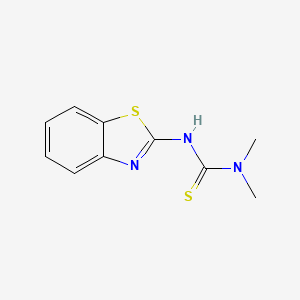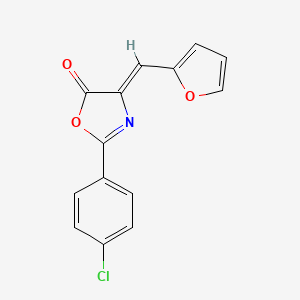
2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as ETDQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用机制
The mechanism of action of ETDQ is not fully understood. However, it has been proposed that ETDQ exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It also inhibits the migration and invasion of cancer cells. ETDQ's anti-inflammatory effects are believed to be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, ETDQ's neuroprotective effects are thought to be due to its ability to scavenge free radicals and inhibit the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
ETDQ has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. ETDQ also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins. Moreover, ETDQ has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
ETDQ has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. ETDQ is also readily available in large quantities, which is essential for conducting in vitro and in vivo studies. However, ETDQ's low solubility in water can make it challenging to use in some experiments. Moreover, ETDQ's mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for the research on ETDQ. One potential area of investigation is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to determine the optimal dosage and administration route for ETDQ. Lastly, the development of novel derivatives of ETDQ with improved pharmacological properties could lead to the discovery of more potent and selective compounds.
In conclusion, ETDQ is a promising chemical compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ETDQ could lead to the development of new therapeutic agents for cancer, inflammation, and neurodegenerative diseases.
合成方法
The synthesis of ETDQ involves the condensation reaction of 2,3,4,5-tetrahydro-1,2,3,4-tetramethoxyisoquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain ETDQ in high yield and purity.
科学研究应用
ETDQ has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. ETDQ has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, ETDQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-25-17-7-5-14(6-8-17)20(22)21-10-9-15-11-18(23-2)19(24-3)12-16(15)13-21/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOLXRJGURWMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)


![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
